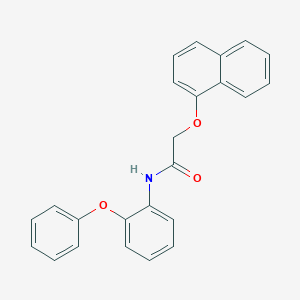
5-Bromo-2-naphthyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-naphthyl 2-methylbenzoate is a chemical compound that is widely used in scientific research. It is a crystalline powder that is soluble in organic solvents and has a molecular weight of 347.28 g/mol. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-naphthyl 2-methylbenzoate is based on its ability to bind to specific biological molecules and emit fluorescence upon excitation with light. The compound has a high affinity for certain amino acids and nucleotides, which allows it to selectively label these molecules in biological samples.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl 2-methylbenzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes, making it an ideal tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-2-naphthyl 2-methylbenzoate in lab experiments include its high sensitivity, selectivity, and ease of use. It is also relatively inexpensive and readily available. However, the compound has some limitations, including its limited solubility in water and its tendency to form aggregates in solution, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of 5-Bromo-2-naphthyl 2-methylbenzoate in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of other biological molecules. Another direction is the use of 5-Bromo-2-naphthyl 2-methylbenzoate in the development of new diagnostic tools for diseases such as cancer and infectious diseases. Additionally, the compound could be used in the development of new therapeutic agents based on its ability to selectively target specific biological molecules.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-naphthyl 2-methylbenzoate can be achieved through a reaction between 5-bromo-2-naphthol and 2-methylbenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields the desired product as a white to yellow crystalline powder.
Applications De Recherche Scientifique
5-Bromo-2-naphthyl 2-methylbenzoate has been extensively used in scientific research as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. It is also used as a labeling agent in immunoassays and as a tool for studying enzyme kinetics.
Propriétés
Formule moléculaire |
C18H13BrO2 |
|---|---|
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
(5-bromonaphthalen-2-yl) 2-methylbenzoate |
InChI |
InChI=1S/C18H13BrO2/c1-12-5-2-3-7-15(12)18(20)21-14-9-10-16-13(11-14)6-4-8-17(16)19/h2-11H,1H3 |
Clé InChI |
LGOBCRORBFBKBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
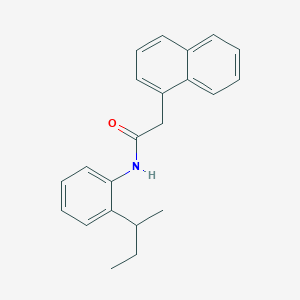

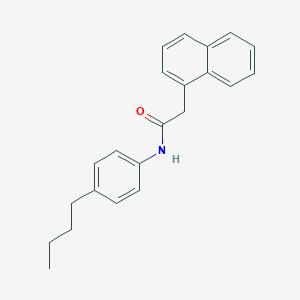
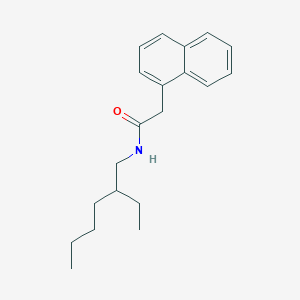

![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
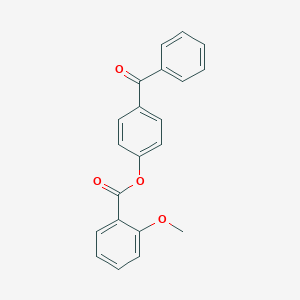
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)


